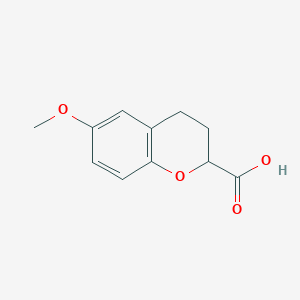

6-Methoxychroman-2-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-8-3-5-9-7(6-8)2-4-10(15-9)11(12)13/h3,5-6,10H,2,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIMOLJFMUBRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxychroman-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including vitamin E. The specific analogue, 6-Methoxychroman-2-carboxylic acid, is a valuable building block in the synthesis of a variety of pharmacologically relevant molecules. Its stereochemistry at the C2 position is often crucial for biological activity, making enantioselective synthesis a key consideration for its application in drug discovery and development. This guide provides a comprehensive overview of a robust and logical synthetic pathway to 6-Methoxychroman-2-carboxylic acid, detailing the underlying chemical principles and offering practical, step-by-step protocols.

Strategic Approach to the Synthesis of 6-Methoxychroman-2-carboxylic Acid

The synthesis of 6-Methoxychroman-2-carboxylic acid can be logically approached through a multi-step sequence starting from readily available commercial reagents. The proposed strategy involves three key transformations:

-

Ortho-formylation of 4-methoxyphenol: This initial step introduces an aldehyde group at the position ortho to the hydroxyl group, creating the necessary functionality for subsequent ring formation. The Reimer-Tiemann reaction is a classic and effective method for this transformation.

-

Chromene ring formation via Knoevenagel-Doebner condensation: The resulting 2-hydroxy-5-methoxybenzaldehyde is then reacted with malonic acid in the presence of a base. This reaction proceeds through a Knoevenagel condensation to form a cinnamic acid derivative, which then undergoes an intramolecular cyclization to yield 6-methoxychromone-2-carboxylic acid.

-

Catalytic hydrogenation to the chroman ring: The final step involves the selective reduction of the double bond in the pyran ring of the chromone intermediate to afford the desired saturated chroman structure.

This pathway is advantageous due to the use of well-established reactions and the availability of the starting materials. Furthermore, it offers opportunities for the introduction of chirality, which will be discussed in a later section.

Visualizing the Synthetic Workflow

Caption: Overall synthetic workflow for 6-Methoxychroman-2-carboxylic acid.

Part 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

The initial step involves the ortho-formylation of 4-methoxyphenol. The Reimer-Tiemann reaction is a well-established method for this purpose, utilizing chloroform and a strong base to generate a dichlorocarbene intermediate that selectively attacks the electron-rich aromatic ring at the ortho position to the hydroxyl group.[1]

Reaction Mechanism: Reimer-Tiemann Reaction

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

| Parameter | Value |

| Starting Material | 4-Methoxyphenol |

| Reagents | Chloroform, Sodium Hydroxide |

| Solvent | Water |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 2-3 hours |

| Reported Yield | ~79% |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide in water.

-

Add 4-methoxyphenol to the solution and heat the mixture to 60-70 °C with vigorous stirring.

-

Slowly add chloroform to the reaction mixture over a period of 1-2 hours, maintaining the temperature.

-

After the addition is complete, continue to stir the mixture at 60-70 °C for an additional hour.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

The product can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether).

-

Purify the crude product by recrystallization or column chromatography.

Part 2: Synthesis of 6-Methoxychromone-2-carboxylic acid

The second stage of the synthesis involves the formation of the chromone ring. The Knoevenagel-Doebner condensation provides an efficient route by reacting the synthesized 2-hydroxy-5-methoxybenzaldehyde with malonic acid.[2][3] The reaction is typically catalyzed by a base, such as pyridine with a catalytic amount of piperidine.

Reaction Mechanism: Knoevenagel-Doebner Condensation

Caption: Key steps in the Knoevenagel-Doebner condensation for chromone synthesis.

Experimental Protocol: Synthesis of 6-Methoxychromone-2-carboxylic acid

| Parameter | Value |

| Starting Material | 2-Hydroxy-5-methoxybenzaldehyde |

| Reagents | Malonic Acid, Pyridine, Piperidine |

| Solvent | Pyridine |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Expected Yield | 70-85% |

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde and malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Part 3: Synthesis of 6-Methoxychroman-2-carboxylic acid

The final step is the reduction of the C2-C3 double bond of the chromone ring to yield the desired chroman. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.[4][5][6] Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this purpose.

Reaction Mechanism: Catalytic Hydrogenation

Caption: Simplified representation of catalytic hydrogenation.

Experimental Protocol: Synthesis of 6-Methoxychroman-2-carboxylic acid

| Parameter | Value |

| Starting Material | 6-Methoxychromone-2-carboxylic acid |

| Reagents | Hydrogen gas, 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Ethyl Acetate |

| Reaction Temperature | Room Temperature |

| Reaction Pressure | 1-4 atm (or as per available hydrogenation apparatus) |

| Reaction Time | 6-12 hours |

| Expected Yield | >90% |

Procedure:

-

In a hydrogenation vessel, dissolve 6-methoxychromone-2-carboxylic acid in a suitable solvent like ethanol or ethyl acetate.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization if necessary.

Considerations for Asymmetric Synthesis

For applications in drug development, the synthesis of a single enantiomer of 6-Methoxychroman-2-carboxylic acid is often required. This can be achieved through several strategies:

-

Chiral Resolution: The racemic product can be resolved using a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization.

-

Asymmetric Catalysis: An enantioselective approach can be employed during the synthesis. For instance, an asymmetric intramolecular oxy-Michael addition can be used to construct the chiral chroman ring directly.[7][8] This often involves the use of chiral organocatalysts, such as cinchona alkaloids or proline derivatives, to induce stereoselectivity.[9][10]

The choice of strategy will depend on the specific requirements of the research and the scalability of the process.

Conclusion

The synthesis of 6-Methoxychroman-2-carboxylic acid can be reliably achieved through a well-defined, three-step sequence involving ortho-formylation, Knoevenagel-Doebner condensation, and catalytic hydrogenation. This guide provides a detailed framework for researchers to undertake this synthesis, with an emphasis on the underlying chemical principles and practical experimental procedures. The adaptability of this route to asymmetric synthesis further enhances its utility for the preparation of enantiomerically pure compounds for applications in medicinal chemistry and drug discovery.

References

- Miyaji, A. et al.

- Geng, Z.-C. et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. The Journal of Organic Chemistry, 79(22), 10772–10785.

- Lee, H. et al. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archives of Pharmacal Research, 29(3), 183–187.

- Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36.

- Miyaji, A. et al.

- 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia.

- Aleman, J. et al. (2012). Applications of asymmetric organocatalysis in medicinal chemistry. Chemical Society Reviews, 41(22), 7118-7131.

- A Detailed Study of the Diastereoselective Catalytic Hydrogenation of 6-Hydroxytetrahydroisoquinoline-(3R)-carboxylic. Royal Society of Chemistry.

- New advances in asymmetric organoc

- Moczulski, M. et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4684.

- Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.

- Saito, S. et al. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.

- The Doebner modification of the Knoevenagel reaction. OpenBU.

- Peyrot, C. et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(21), 5035.

- Recent Developments of Heterogeneous Catalysts for Hydrogenation of Carboxylic Acids to their Corresponding Alcohols.

- Saito, S. et al. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.

- 2-Hydroxy-5-methoxybenzaldehyde. PubChem.

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI.

Sources

- 1. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. DSpace [open.bu.edu]

- 3. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. [PDF] Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. | Semantic Scholar [semanticscholar.org]

- 9. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. New advances in asymmetric organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Methoxychroman-2-carboxylic acid

Introduction

6-Methoxychroman-2-carboxylic acid is a key heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules and pharmaceutical agents. Its rigid, bicyclic structure, combined with the electronic properties imparted by the methoxy and carboxylic acid functional groups, makes it a valuable scaffold in drug discovery. This guide provides a comprehensive overview of the primary synthetic pathways for 6-Methoxychroman-2-carboxylic acid, intended for researchers, scientists, and drug development professionals. We will delve into the core starting materials, reaction mechanisms, and detailed experimental protocols, offering insights into the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis

A retrosynthetic approach to 6-Methoxychroman-2-carboxylic acid reveals several logical disconnection points, suggesting a variety of potential starting materials and synthetic strategies. The most common disconnections are at the C2-C3 and C4-O bonds of the chroman ring, leading to precursors that can be cyclized, and at the C-O bond of the methoxy group, suggesting a late-stage methylation.

Caption: Retrosynthetic analysis of 6-Methoxychroman-2-carboxylic acid.

This analysis highlights two primary families of starting materials: substituted phenols and their derivatives, which undergo cyclization with a three-carbon synthon, and pre-formed chroman rings that are subsequently functionalized.

Core Synthetic Pathways and Starting Materials

The synthesis of 6-Methoxychroman-2-carboxylic acid can be broadly categorized into two main strategies: construction of the chroman ring system from acyclic precursors and modification of a pre-existing chroman or coumarin scaffold.

Pathway 1: Cyclization of Phenolic Precursors

This is a widely employed and versatile approach that typically involves the reaction of a substituted phenol with a suitable three-carbon electrophile.

Starting Material 1: 4-Methoxyphenol

The reaction of 4-methoxyphenol with an α,β-unsaturated carboxylic acid or its ester, such as acrylic acid or ethyl acrylate, under acidic conditions is a direct method to construct the chroman ring.

Causality Behind Experimental Choices:

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid or a solid acid resin like Amberlyst-15, is crucial for protonating the α,β-unsaturated system, thereby activating it for nucleophilic attack by the phenol. The use of a solid acid catalyst simplifies the workup procedure as it can be easily filtered off.

-

Reaction Conditions: The reaction is typically heated to promote the intramolecular cyclization, which forms the dihydropyranone ring. Subsequent reduction of the carbonyl group at the 4-position and hydrolysis of the ester (if used) yields the desired carboxylic acid.

Starting Material 2: 2'-Hydroxyacetophenones

A classic and highly effective method involves the Claisen-type condensation of a 2'-hydroxyacetophenone with a dialkyl oxalate, followed by cyclization.[1]

Causality Behind Experimental Choices:

-

Base-Catalyzed Condensation: A strong base, such as sodium ethoxide or sodium methoxide, is used to deprotonate the methyl group of the 2'-hydroxyacetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking one of the ester groups of the dialkyl oxalate.[1]

-

Acid-Catalyzed Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization (dehydration) to form the chromone ring. Subsequent hydrolysis of the remaining ester group yields the chromone-2-carboxylic acid.[1] The chromone can then be selectively reduced to the corresponding chroman.

Caption: Workflow for the synthesis from 4-Methoxyphenol.

Pathway 2: Modification of Chromone and Coumarin Scaffolds

This strategy leverages commercially available or readily synthesized chromone or coumarin derivatives, which are then converted to the target 6-methoxychroman-2-carboxylic acid.

Starting Material 3: Chromone-2-carboxylic acids

The synthesis can start from a substituted chromone-2-carboxylic acid, which can be prepared via methods like the Baker-Venkataraman rearrangement followed by cyclization.[1] The double bond in the chromone ring is then selectively reduced.

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation: A common method for the reduction of the C2-C3 double bond of the chromone is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] This method is often highly efficient and selective.

-

Microwave-Assisted Synthesis: Recent advancements have utilized microwave-assisted synthesis to significantly reduce reaction times and improve yields for the preparation of chromone-2-carboxylic acids.[3][4]

Starting Material 4: Coumarin-3-carboxylic acids

Coumarin-3-carboxylic acids can also serve as precursors. These can be synthesized from the corresponding 2-hydroxyacetophenones.[5] The conversion to the chroman system involves a decarboxylative Michael addition.[5]

Caption: Workflow for the synthesis from Chromone-2-carboxylic acid.

Quantitative Data Summary

| Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Reference |

| 5'-Bromo-2'-hydroxyacetophenone | Ethyl oxalate, EtONa, HCl | Microwave, 120°C, 15 min | 87% | [3][4] |

| (R)-methyl chromanone-2-carboxylates | 5% Pd/C, H₂, cat. HCl, MeOH | Room temperature | - | [2] |

| 2-hydroxyacetophenones | - | - | - | [5] |

| 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid | N-alkyl amines | - | - | [6] |

Note: Yields can vary significantly based on the specific substrate and reaction scale.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid[3][4]

This protocol describes the synthesis of a substituted chromone-2-carboxylic acid, a key intermediate for 6-methoxychroman-2-carboxylic acid.

Materials:

-

5′-bromo-2′-hydroxyacetophenone

-

Ethyl oxalate

-

Sodium ethoxide (EtONa)

-

Ethanol

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

In a microwave reactor vessel, combine 5′-bromo-2′-hydroxyacetophenone (1 equivalent) and ethyl oxalate (2 equivalents).

-

Add a solution of sodium ethoxide (2 equivalents) in ethanol.

-

Seal the vessel and heat the mixture in a microwave reactor at 120°C for 10 minutes.

-

Cool the reaction mixture to room temperature.

-

Add 3 mL of 1 M HCl to the mixture.

-

Heat the mixture again in the microwave reactor at 120°C for 5 minutes.

-

Cool the reaction mixture. The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 6-bromochromone-2-carboxylic acid.

Protocol 2: Catalytic Hydrogenation of Chromone-2-carboxylic acid[2]

This protocol outlines the reduction of the chromone double bond to form the chroman ring.

Materials:

-

Substituted chromone-2-carboxylic acid methyl ester

-

Palladium on carbon (5% Pd/C)

-

Methanol (MeOH)

-

Catalytic amount of Hydrochloric acid (HCl)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the substituted chromone-2-carboxylic acid methyl ester in methanol in a hydrogenation flask.

-

Add a catalytic amount of 5% Pd/C and a catalytic amount of HCl.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl chroman-2-carboxylate.

-

Hydrolyze the ester using a base like lithium hydroxide (LiOH) in a mixture of THF, methanol, and water to yield the final 6-methoxychroman-2-carboxylic acid.

Conclusion

The synthesis of 6-Methoxychroman-2-carboxylic acid can be achieved through several effective routes, with the choice of starting material and methodology depending on factors such as availability of precursors, desired scale, and required purity. The cyclization of phenolic precursors offers a direct and versatile approach, while the modification of existing chromone or coumarin scaffolds provides a reliable alternative. The advent of techniques like microwave-assisted synthesis has further optimized these processes, leading to higher yields and shorter reaction times. This guide provides a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific needs in the pursuit of novel therapeutics and other advanced materials.

References

-

Oliveira, C., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2959. [Online] Available at: [Link]

-

Alam, M. M., et al. (2015). An efficient and practical enantiospecific synthesis of methyl chromanone- and chroman-2-carboxylates. ResearchGate. [Online] Available at: [Link]

-

Sutor, K., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4648. [Online] Available at: [Link]

-

Oliveira, C., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate. [Online] Available at: [Link]

-

Kim, H. P., et al. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archives of Pharmacal Research, 29(3), 183-187. [Online] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Methoxychroman-2-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxychroman-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the chroman scaffold, which forms the core of various biologically active molecules, including Vitamin E, its analogues are frequently explored as building blocks for novel therapeutic agents. Accurate and comprehensive structural elucidation is the bedrock of any chemical research, ensuring the identity, purity, and stability of the compound . This guide provides a detailed, multi-technique spectroscopic protocol for the definitive characterization of 6-Methoxychroman-2-carboxylic acid, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Our approach emphasizes not just the data, but the causal logic behind spectral interpretation, offering a self-validating framework for analysis.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, one must first understand the molecule's key structural features. 6-Methoxychroman-2-carboxylic acid comprises a bicyclic chroman core, a methoxy substituent on the aromatic ring, and a carboxylic acid group at the C2 position, which is a chiral center. Each functional group provides a unique spectroscopic signature.

Caption: Molecular structure of 6-Methoxychroman-2-carboxylic acid with atom numbering.

The following sections will detail how each spectroscopic technique interrogates different aspects of this structure, culminating in a complete and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Methoxychroman-2-carboxylic acid, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The expected chemical shifts are influenced by shielding and deshielding effects from adjacent electronegative atoms (oxygen) and aromatic systems.

Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| COOH | ~12.0 | Singlet (broad) | 1H | Acidic proton, highly deshielded, position is concentration-dependent.[1] |

| H5 | ~6.85 | d | 1H | Aromatic proton ortho to the ring oxygen, deshielded. |

| H7 | ~6.75 | dd | 1H | Aromatic proton meta to both methoxy and ring oxygen. |

| H8 | ~6.70 | d | 1H | Aromatic proton ortho to the methoxy group. |

| H2 | ~4.80 | dd | 1H | Proton at the chiral center, deshielded by both the ring oxygen and the carboxylic acid group. |

| OCH₃ | ~3.75 | s | 3H | Methoxy group protons, characteristic singlet. |

| H4 (axial/equatorial) | ~2.80 | m | 2H | Methylene protons adjacent to the aromatic ring. |

| H3 (axial/equatorial) | ~2.20 | m | 2H | Methylene protons adjacent to the chiral center. |

Note: Chemical shifts are predictions based on data for similar chroman derivatives and are typically recorded in CDCl₃ or DMSO-d₆. The exact values and multiplicities can vary.[2][3][4]

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing a map of the carbon skeleton.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Carboxyl) | ~175-180 | Carbonyl carbon of a carboxylic acid, highly deshielded.[1][5] |

| C6 | ~155 | Aromatic carbon attached to the electron-donating methoxy group. |

| C8a | ~148 | Aromatic carbon attached to the ring oxygen. |

| C4a | ~122 | Aromatic carbon at the ring junction. |

| C5, C7, C8 | ~115-118 | Aromatic carbons bearing protons. |

| C2 | ~75 | Chiral carbon attached to two oxygen atoms. |

| OCH₃ | ~55.8 | Methoxy carbon.[6] |

| C4 | ~28 | Aliphatic carbon adjacent to the aromatic ring. |

| C3 | ~24 | Aliphatic carbon adjacent to C2. |

Note: These are estimated values. The correlation of specific signals to specific atoms is definitively achieved using 2D NMR techniques.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of 6-Methoxychroman-2-carboxylic acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the specific sample and solvent.

-

¹H NMR Acquisition: Acquire a standard one-pulse spectrum. A typical spectral width is -2 to 12 ppm. Process the data with Fourier transformation, phase correction, and baseline correction.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A typical spectral width is 0 to 200 ppm. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.

-

Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, using 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment if necessary.

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of Key IR Absorptions

The IR spectrum of 6-Methoxychroman-2-carboxylic acid is dominated by features from the carboxylic acid and the substituted benzene ring.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |

| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Strong, Sharp |

| ~1610, ~1500 | C=C stretch | Aromatic Ring | Medium |

| 1200-1300 | C-O stretch | Carboxylic Acid & Aryl Ether | Strong |

| ~920 | O-H bend (out-of-plane) | Carboxylic Acid (dimer) | Broad, Medium |

The most telling feature is the extremely broad O-H stretch from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer, often partially obscuring the aliphatic C-H stretches.[1][7] This, combined with the strong carbonyl (C=O) absorption around 1710 cm⁻¹, is a definitive indicator of the carboxylic acid group.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid 6-Methoxychroman-2-carboxylic acid powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns offer structural clues.

Interpretation of Mass Spectra

Using an ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode.

Expected m/z Values for 6-Methoxychroman-2-carboxylic acid (C₁₁H₁₂O₄, MW: 208.21 g/mol )

| Ion | Mode | Calculated m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | Positive | 209.0757 | Protonated molecular ion. |

| [M+Na]⁺ | Positive | 231.0577 | Sodium adduct, common in ESI. |

| [M-H]⁻ | Negative | 207.0608 | Deprotonated molecular ion. |

| [M-COOH]⁺ | Positive | 163.0753 | Loss of the carboxylic acid group (45 Da).[9] |

HRMS is critical for trustworthiness; observing an ion with an m/z value matching the calculated formula to within a few parts per million (ppm) provides very strong evidence for the compound's elemental composition.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.

-

Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the molecular ion and any significant adducts or fragments. If using an HRMS instrument (e.g., TOF or Orbitrap), compare the measured exact mass to the theoretical mass to confirm the elemental formula.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

Interpretation of the UV-Vis Spectrum

The chromophore in 6-Methoxychroman-2-carboxylic acid is the methoxy-substituted benzene ring fused to the pyran ether. This system is expected to show characteristic absorption bands in the UV region. The electronic transitions are typically π → π* transitions of the aromatic system. Based on data for similar chromene and coumarin derivatives, absorption maxima (λ_max) can be predicted.[10][11]

Predicted UV-Vis Absorption

| Solvent | Predicted λ_max (nm) | Transition Type |

|---|

| Methanol or Ethanol | ~280-290 nm | π → π* |

The position and intensity of the absorption can be subtly influenced by the solvent polarity. This technique is particularly valuable for quantitative analysis (e.g., using the Beer-Lambert law) once the compound's identity is confirmed.

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

-

Spectrum Acquisition: Scan a range of wavelengths, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Holistic Data Integration: A Self-Validating System

No single technique provides a complete picture. The power of this multi-faceted approach lies in the convergence of evidence, creating a self-validating system.

-

MS provides the molecular formula (C₁₁H₁₂O₄).

-

IR confirms the presence of key functional groups: carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹) and an aryl ether (C-O stretch).

-

¹³C NMR confirms the carbon count (11 distinct signals) and types (carbonyl, aromatic, aliphatic, methoxy).

-

¹H NMR confirms the proton count (12 protons), their environments, and, crucially, their connectivity through spin-spin coupling, assembling the molecular framework.

-

UV-Vis confirms the presence of the aromatic chromophore.

Together, these data points unequivocally lead to the structure of 6-Methoxychroman-2-carboxylic acid, leaving no room for ambiguity.

Safety and Handling

As a laboratory chemical, 6-Methoxychroman-2-carboxylic acid should be handled with appropriate care. It may cause skin, eye, and respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[12][14]

-

Storage: Store in a tightly closed container in a cool, dry place.[13]

References

- Holmberg, G. A., & Axberg, J. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 3.

- Khan, I., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)

- Cimino, P., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.

- Christensen, A. G., et al. (2019). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Molecules.

- Khan, I., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)

- Supporting Information for: Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temper

- Fisher Scientific. (2025). Safety Data Sheet for 2H-Chromene-3-carboxylic acid. Fisher Scientific.

- Sigma-Aldrich. (2024). Safety Data Sheet for 7-Hydroxycoumarin-3-carboxylic acid. Sigma-Aldrich.

- Sigma-Aldrich. (2025). Safety Data Sheet for 7-Amino-4-methylcoumarin. Sigma-Aldrich.

- J&K Scientific. Product Information for 6-Methoxy-chroman-3-carboxylic acid, 97%. J&K Scientific.

- Cayman Chemical. (2025). Safety Data Sheet for Coumarin 6. Cayman Chemical.

- Lee, E., et al. (2002). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. PubMed.

- NP-MRD Database. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted)

- Maleev, G. V., et al. (2022). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. MDPI.

- Spectral Database for Organic Compounds (SDBS). Vapor Phase IR of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. AIST.

- BenchChem. Product Page for 6-Methoxy-2H-chromene-3-carboxylic acid. BenchChem.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Pretsch, E., et al. (2000).

- Chekanov, M. O., et al. (2011). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy.

- Selim, Y., & Ouf, N. H. (2012). 1H NMR and 13C NMR chemical shifts of coumarin derivatives.

- A-Level Chemistry. Comparison using 13C NMR spectroscopy. A-Level Chemistry.

- Monti, S., et al. (2023). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. MDPI.

- Hafez, H. N., et al. (2016). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity. Molecules.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Brown, W. P. (2026). Infrared Spectroscopy Index. Doc Brown's Chemistry.

- BenchChem. Spectroscopic Profile of 6-Methoxy-4-methylcoumarin: A Technical Guide. BenchChem.

- Gomez-Gomez, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds...by...liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

- science-softCon.

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.12: Fragmentation of Carboxylic Acids. Whitman College.

- Request PDF. ChemInform Abstract: Synthesis of 3-Aryl/methoxycarbonyl-3,4-dihydroisocoumarin-6-carboxylic Acid Derivatives.

- ResearchGate. UV-vis and PL spectra of coumarin 6.

- Carneiro, M. F., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)

- ResearchGate. UV-visible absorption spectra of the investigated compounds based on coumarin derivatives in ACN.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. GCMS Section 6.12 [people.whitman.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. jk-sci.com [jk-sci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Methoxychroman-2-carboxylic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2][3] Its ability to probe the chemical environment of individual atomic nuclei allows for the unambiguous determination of molecular connectivity and stereochemistry.[3][4] This guide offers a comprehensive analysis of 6-Methoxychroman-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the chroman scaffold in biologically active molecules.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, instead focusing on the causal relationships between the molecule's structure and its NMR spectral features. We will explore the rationale behind experimental choices, provide a detailed interpretation of both ¹H and ¹³C NMR spectra, and ground our analysis in the fundamental principles of the technique.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the structure of 6-Methoxychroman-2-carboxylic acid is presented below with standard IUPAC numbering. This numbering scheme will be used consistently throughout the analysis.

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting pattern). [5]Each unique proton environment in the molecule will produce a distinct signal.

Predicted ¹H NMR Data (in DMSO-d₆)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | N/A | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and chemical exchange. [6][7] |

| H-5 | ~7.00 | Doublet (d) | 1H | J ≈ 8.5 | Ortho-coupled to H-7. Deshielded by the benzene ring current. |

| H-8 | ~6.85 | Doublet (d) | 1H | J ≈ 2.5 | Meta-coupled to H-5. Shifted upfield relative to H-5 and H-7 due to the ortho-donating effect of the ring oxygen (O1). |

| H-7 | ~6.75 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.5 | Coupled to both H-5 (ortho) and H-8 (meta). Shifted upfield by the strong electron-donating effect of the para-methoxy group. |

| H-2 | ~4.80 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 4.0 | Deshielded by the adjacent electronegative ring oxygen (O1) and the electron-withdrawing carboxylic acid group. Coupled to the two diastereotopic protons at C-3. |

| -OCH₃ | ~3.75 | Singlet (s) | 3H | N/A | Protons of a methoxy group on an aromatic ring typically resonate in this region. [7]No adjacent protons to couple with. |

| H-3a / H-3b | ~2.20 & ~2.00 | Multiplets (m) | 2H | Complex | These protons are diastereotopic and couple with each other (geminal coupling) and with H-2 and the H-4 protons (vicinal coupling), resulting in complex multiplets. |

| H-4a / H-4b | ~2.90 & ~2.70 | Multiplets (m) | 2H | Complex | These benzylic protons are deshielded by the aromatic ring. They are diastereotopic and couple geminally and vicinally to the H-3 protons, leading to complex signals. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shift is highly sensitive to the carbon's electronic environment and hybridization. [8]

Predicted ¹³C NMR Data (in DMSO-d₆)

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |

| -COOH | ~172 | The carbonyl carbon of a carboxylic acid is strongly deshielded and appears far downfield. [6][9] |

| C-6 | ~155 | Aromatic carbon directly attached to the electron-donating methoxy group (ipso-carbon), highly deshielded. |

| C-8a | ~150 | Aromatic carbon attached to the ring oxygen (O1), significantly deshielded by the oxygen's electronegativity. |

| C-4a | ~122 | Quaternary aromatic carbon at the ring junction. |

| C-5 | ~118 | Aromatic CH carbon ortho to the C-4a bridgehead and meta to the methoxy group. |

| C-8 | ~116 | Aromatic CH carbon ortho to the ring oxygen (O1) and meta to the methoxy group. |

| C-7 | ~114 | Aromatic CH carbon para to the ring oxygen (O1) and ortho to the electron-donating methoxy group, resulting in significant shielding (upfield shift). |

| C-2 | ~75 | Aliphatic CH carbon bonded to two electronegative atoms (ring oxygen and the carboxylic acid group), causing a significant downfield shift. |

| -OCH₃ | ~56 | The carbon of the methoxy group typically resonates in this region. [10] |

| C-4 | ~28 | Benzylic sp³ carbon, slightly deshielded by the aromatic ring. |

| C-3 | ~24 | Standard aliphatic sp³ carbon. |

Confirming Assignments with 2D NMR

While 1D NMR provides primary structural information, two-dimensional (2D) NMR experiments are invaluable for confirming assignments, especially in complex molecules.

-

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds). A COSY spectrum would show correlations between H-5/H-7, H-7/H-8, H-2/H-3, and H-3/H-4, confirming the connectivity within the spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with the carbons to which they are directly attached. This would definitively link each proton signal (e.g., H-5) to its corresponding carbon signal (C-5).

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary carbons. For example, the methoxy protons (-OCH₃) would show a correlation to the C-6 carbon, and the H-2 proton would show a correlation to the carboxylic acid carbonyl carbon, solidifying their assignments.

Caption: Key 2D NMR correlations for structural confirmation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, grounded in fundamental principles and validated by established experimental protocols, allows for the confident structural elucidation of 6-Methoxychroman-2-carboxylic acid. The predicted chemical shifts and coupling patterns are consistent with the electronic effects of the methoxy, carboxylic acid, and heterocyclic ether functionalities. The aromatic protons exhibit a predictable pattern based on ortho and meta coupling, while the chiral center at C-2 induces diastereotopicity in the C-3 and C-4 methylene protons, leading to complex multiplets. Carbon NMR complements this data by identifying all unique carbon environments, most notably the downfield carbonyl and oxygen-substituted carbons. For absolute confirmation, 2D NMR techniques such as COSY and HMBC would be employed to definitively map the molecular connectivity. This guide provides the foundational understanding required for researchers to interpret the NMR data of this and structurally related compounds with confidence.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link] [11]2. Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link] [1]3. University of Alberta. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link] 4. Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link] [12]5. Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link] [2]6. Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link] [13]7. University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link] [14]8. Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley-VCH. Retrieved from [Link] [4]9. Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link] [3]10. JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link] [15]17. Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (While not a direct URL, this is a foundational text often cited for NMR of natural products, including principles applicable to the carboxylic acid proton shifts). [Referenced for general principles] [6]21. OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. Retrieved from [Link] [7]23. University College London. (n.d.). Chemical shifts. Retrieved from [Link] [9]27. Dewick, P. M. (2009). Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons. (This text provides typical chemical shift ranges for common functional groups like methoxy carbons in natural product scaffolds). [Referenced for general principles] [10]32. Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link] [8]33. ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. longdom.org [longdom.org]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. wiley.com [wiley.com]

- 5. acdlabs.com [acdlabs.com]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. organomation.com [organomation.com]

- 13. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. sites.bu.edu [sites.bu.edu]

An In-depth Technical Guide to the Mass Spectrometry of 6-Methoxychroman-2-carboxylic Acid

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-Methoxychroman-2-carboxylic acid, a molecule of interest in pharmaceutical and life sciences research. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies for the characterization of this and structurally related compounds.

Introduction: The Analytical Imperative for 6-Methoxychroman-2-carboxylic Acid

6-Methoxychroman-2-carboxylic acid belongs to the chroman family, a class of heterocyclic compounds widely investigated for their diverse biological activities. The accurate and sensitive determination of its molecular weight, structure, and purity is paramount for its application in drug discovery and development. Mass spectrometry, with its high sensitivity and specificity, stands as the cornerstone analytical technique for the comprehensive characterization of such molecules. This guide will delve into the practical and theoretical aspects of analyzing 6-Methoxychroman-2-carboxylic acid using modern mass spectrometry techniques, with a focus on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

Foundational Chemical Properties

A thorough understanding of the physicochemical properties of 6-Methoxychroman-2-carboxylic acid is essential for developing robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | Inferred from structure |

| Molecular Weight | 208.21 g/mol | Inferred from structure |

| Structure | A chroman ring system with a methoxy group at the 6-position and a carboxylic acid group at the 2-position. | Inferred from name |

The presence of a carboxylic acid moiety makes the molecule acidic and thus amenable to analysis in negative ion mode ESI, where it will readily deprotonate to form the [M-H]⁻ ion. The aromatic methoxy group and the chroman ring system are the primary sites for fragmentation upon collision-induced dissociation (CID).

Experimental Workflow: From Sample to Spectrum

A meticulously planned experimental workflow is critical for obtaining high-quality, reproducible mass spectrometric data.

An In-depth Technical Guide to the Solubility and Stability of 6-Methoxychroman-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Pivotal Role of Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a compound's behavior in various biological and pharmaceutical contexts, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility and stability of 6-Methoxychroman-2-carboxylic acid, a heterocyclic compound with a chroman scaffold that is of significant interest in medicinal chemistry.[1][2]

This document is structured not as a rigid template, but as a logical progression of scientific inquiry. We will first explore the theoretical underpinnings of solubility and stability as they pertain to the unique structural features of 6-Methoxychroman-2-carboxylic acid. Subsequently, we will present detailed, field-proven experimental protocols for the empirical determination of these properties. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system. Finally, we will discuss the interpretation of this data in the broader context of drug development.

Part 1: Solubility Profile of 6-Methoxychroman-2-carboxylic Acid

The solubility of a compound is its ability to form a homogeneous mixture with a solvent. For a solid dissolving in a liquid, this is the maximum concentration that can be achieved at a given temperature to form a saturated solution. The adage "like dissolves like" provides a foundational principle: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. 6-Methoxychroman-2-carboxylic acid possesses both polar and non-polar characteristics, making its solubility profile nuanced. The carboxylic acid group is polar and capable of hydrogen bonding, while the chroman ring system is largely non-polar.

Predicted Solubility Profile

Based on its structure, a qualitative prediction of solubility in common laboratory solvents can be made:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group suggests some solubility in these solvents. Aqueous solubility is expected to be highly pH-dependent; in basic media, the formation of the more soluble carboxylate salt will significantly enhance solubility.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated in these solvents due to their ability to accept hydrogen bonds and their high dielectric constants.

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the polar carboxylic acid group, very low solubility is expected in non-polar solvents.

Quantitative Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable means to ascertain the saturation concentration of 6-Methoxychroman-2-carboxylic acid in various solvents.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the saturation concentration of 6-Methoxychroman-2-carboxylic acid in a selection of solvents at a controlled temperature.

Materials:

-

6-Methoxychroman-2-carboxylic acid (solid)

-

Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMSO, Hexane)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of solid 6-Methoxychroman-2-carboxylic acid to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Dilution & Filtration: Dilute the aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method. Filter the diluted sample through a 0.45 µm syringe filter.

-

Quantification: Analyze the filtered sample using a validated HPLC method to determine the concentration of the dissolved compound.[4]

Data Presentation:

The quantitative solubility data should be summarized in a clear, structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | 25 | |||

| pH 7.4 Buffer | 25 | |||

| 0.1 M HCl | 25 | |||

| 0.1 M NaOH | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetonitrile | 25 | |||

| DMSO | 25 | |||

| Hexane | 25 |

Visualization of Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profile of 6-Methoxychroman-2-carboxylic Acid

Understanding the chemical stability of a drug candidate is mandated by regulatory agencies and is fundamental to ensuring its safety and efficacy.[5][6] Forced degradation, or stress testing, is employed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[7][8][9]

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to conditions more severe than those it would encounter during storage.[5][9] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary degradation products not relevant to real-time stability.[7]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of 6-Methoxychroman-2-carboxylic acid under various stress conditions.

Materials:

-

6-Methoxychroman-2-carboxylic acid

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 6-Methoxychroman-2-carboxylic acid in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).[10]

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

-

If no degradation is observed, repeat with 1 M HCl.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate at 60°C for a defined period (e.g., 1, 2, 4, 8 hours).[10]

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

-

If no degradation is observed, repeat with 1 M NaOH.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Store at room temperature, protected from light, for a defined period (e.g., 12 hours).[10]

-

At appropriate time points, withdraw an aliquot, dilute, and analyze by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid 6-Methoxychroman-2-carboxylic acid in an oven at a high temperature (e.g., 80°C) for 48 hours.[10]

-

After exposure, dissolve the sample, dilute, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of 6-Methoxychroman-2-carboxylic acid to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.

-

Data Presentation:

The results of the forced degradation studies should be tabulated to show the extent of degradation under each condition.

| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |

| 0.1 M HCl | 24 hours | 60 | |||

| 0.1 M NaOH | 8 hours | 60 | |||

| 3% H₂O₂ | 12 hours | Room Temp | |||

| Thermal (Solid) | 48 hours | 80 | |||

| Photolytic | As per ICH Q1B | As per chamber | |||

| Control | 48 hours | Room Temp |

Visualization of Stability Testing Workflow:

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate the parent compound from any degradation products, ensuring that the assay of the active ingredient is accurate and that impurities can be quantified.[11]

Protocol: HPLC Method Development

Objective: To develop a reversed-phase HPLC method for the analysis of 6-Methoxychroman-2-carboxylic acid and its degradation products.

Chromatographic Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, including specificity (using samples from forced degradation studies), linearity, range, accuracy, precision, and robustness.

Conclusion: Synthesizing Data for Informed Decisions

The comprehensive characterization of the solubility and stability of 6-Methoxychroman-2-carboxylic acid is not merely an academic exercise; it is a critical step in the risk assessment and strategic planning of its development as a potential therapeutic agent. The data generated from the protocols outlined in this guide will provide invaluable insights into:

-

Feasibility of Formulations: Solubility data will dictate the choice of excipients and the type of formulation (e.g., oral, parenteral).

-

Prediction of In Vivo Behavior: Aqueous solubility at physiological pH is a key determinant of oral absorption.

-

Manufacturing and Storage Conditions: Stability data will inform the necessary precautions during synthesis, purification, and storage to prevent degradation.

-

Shelf-Life Determination: The results of long-term stability studies, guided by the findings of forced degradation, will establish the expiry date of the final drug product.

By adhering to the principles of scientific integrity and employing robust, validated methodologies, researchers can confidently advance 6-Methoxychroman-2-carboxylic acid through the development pipeline, armed with a thorough understanding of its fundamental physicochemical properties.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . (n.d.). Retrieved from [Link]

-

Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method . Omicron Publishing. Retrieved from [Link]

-

6-Methoxychroman-2-one | C10H10O3 . PubChem. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds . (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]

-

HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column . (n.d.). SIELC Technologies. Retrieved from [Link]

-

Šperlingová, I., Dabrowská, L., Stránský, V., & Tichý, M. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column . Analytical and Bioanalytical Chemistry, 378(2), 536–543. Retrieved from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . (2022, April 18). ACD/Labs. Retrieved from [Link]

-

Singh, R., & Kumar, R. (2016). Forced Degradation Studies . MedCrave Online. Retrieved from [Link]

-

Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester . (n.d.). Labmonk. Retrieved from [Link]

-

Šperlingová, I., Dabrowská, L., Stránský, V., & Tichý, M. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column . Analytical and Bioanalytical Chemistry, 378(2), 536–543. Retrieved from [Link]

-

Forced Degradation Study in Pharmaceuticals . (2018, October 20). YouTube. Retrieved from [Link]

-

González, M., Reina, M., Carrero, H., & Colina, M. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures . Journal of Chromatography A, 1088(1-2), 49–56. Retrieved from [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review . Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

Iizuka, H., & Ishida, J. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . Molecules, 25(20), 4847. Retrieved from [Link]

-

Brito, I., et al. (2011). 2-(4-Chlorophenyl)-6-methoxychroman-4-one . Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2546. Retrieved from [Link]

-

Guideline on Stability Testing: Stability testing of existing active substances and related finished products . (2023, July 13). European Medicines Agency. Retrieved from [Link]

-

STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS . (2014, January 13). U.S. Pharmacopeia. Retrieved from [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms . (n.d.). Pan American Health Organization. Retrieved from [Link]

-

6-Methoxycoumarin | C10H8O3 . (n.d.). PubChem. Retrieved from [Link]

-

6-Methoxyflavone | C16H12O3 . (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 2-(4-Chlorophenyl)-6-methoxychroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | MDPI [mdpi.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. longdom.org [longdom.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. usp.org [usp.org]

The Multifaceted Biological Activities of 6-Methoxychroman-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 6-methoxychroman-2-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and experimental methodologies that underpin the investigation of this promising class of compounds. We will explore their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, providing not only a summary of their effects but also a rationale for the experimental designs used to elucidate their mechanisms of action.

Introduction: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry

The chroman ring system, a core component of vitamin E (α-tocopherol), is recognized as a "privileged structure" in medicinal chemistry. Its inherent antioxidant properties, stemming from the ability of the phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals, make it an attractive scaffold for the development of novel therapeutic agents. The derivatization of the chroman core, particularly at the 2-position with a carboxylic acid moiety and substitution on the aromatic ring, allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a methoxy group at the 6-position, in particular, has been shown to modulate the electronic properties of the aromatic ring, influencing the compound's antioxidant potential and its interaction with biological targets. This guide will focus specifically on the biological activities of these 6-methoxychroman-2-carboxylic acid derivatives, providing a comprehensive overview of their therapeutic promise.

Synthetic Strategies for 6-Methoxychroman-2-carboxylic Acid Derivatives

The synthesis of 6-methoxychroman-2-carboxylic acid and its derivatives is a critical first step in exploring their biological potential. A variety of synthetic routes have been developed, each with its own advantages in terms of yield, scalability, and the ability to introduce diverse functional groups.

Microwave-Assisted Synthesis of the Chroman Core

A common and efficient method for the synthesis of the chroman-2-carboxylic acid core involves a microwave-assisted reaction. This approach offers significant advantages over traditional heating methods, including reduced reaction times, higher yields, and often, a cleaner reaction profile.

Rationale for Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products that can occur with prolonged heating. This is particularly advantageous for multi-step syntheses where efficiency is paramount.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-4-oxo-4H-chromene-2-carboxylic Acid

This protocol, adapted from a published procedure for a related chromone, illustrates the principles of microwave-assisted synthesis that can be applied to the synthesis of the chroman core with appropriate modifications to the starting materials and subsequent reduction steps.[1]

-

Reaction Setup: In a microwave-transparent vessel, combine 5'-bromo-2'-hydroxyacetophenone (1 equivalent) and ethyl oxalate (1.2 equivalents) in absolute ethanol.

-

Base Addition: Add sodium ethoxide (1.2 equivalents) to the mixture.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15 minutes.

-

Hydrolysis: After cooling, add 1 M hydrochloric acid to the reaction mixture and continue irradiation at 120°C for a further 10 minutes to facilitate hydrolysis of the ester.

-

Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry to yield the desired chromone-2-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Note: To obtain the 6-methoxychroman-2-carboxylic acid, the corresponding 2'-hydroxy-5'-methoxyacetophenone would be used as the starting material, and a subsequent reduction step would be required to convert the chromone to a chroman.

Synthesis of Amide Derivatives

To explore structure-activity relationships, the carboxylic acid group is often converted to a variety of amides. This can be achieved through standard coupling reactions.

Experimental Protocol: Amide Coupling

-

Activation of the Carboxylic Acid: Dissolve the 6-methoxychroman-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Biological Activities and Mechanisms of Action

6-Methoxychroman-2-carboxylic acid derivatives have demonstrated a wide range of biological activities, primarily attributed to their antioxidant and anti-inflammatory properties. These fundamental activities underpin their potential in more complex disease models, including neurodegenerative diseases and cancer.

Antioxidant Activity

The antioxidant capacity of these derivatives is a cornerstone of their therapeutic potential. The 6-methoxy group, being an electron-donating group, can enhance the hydrogen-donating ability of the phenolic hydroxyl group (if present) or modulate the overall redox potential of the molecule.